5-Phenylethynyluridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenylethynyluridine is a nucleoside analog of uracil, which is incorporated into RNA during active RNA synthesis. It is a novel alternative for bromo uridine to directly image spatially and temporally nascent global RNA transcription both in vitro and in vivo . This compound is particularly useful in the field of molecular biology for studying RNA synthesis and dynamics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylethynyluridine typically involves the incorporation of an ethynyl group into the uridine molecule. One common method involves the use of a copper-catalyzed click chemistry reaction, where the ethynyl group is introduced via an alkyne-azide cycloaddition . The reaction conditions often include the use of copper(I) as a catalyst, and the reaction is carried out at room temperature for about 30 minutes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The compound is typically stored at low temperatures (≤–20°C) to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
5-Phenylethynyluridine undergoes several types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The ethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further studies in molecular biology and chemistry .
Scientific Research Applications
5-Phenylethynyluridine has a wide range of applications in scientific research:
Chemistry: Used as a probe to study RNA synthesis and dynamics.
Biology: Employed in metabolic labeling to visualize newly synthesized RNA in cells.
Industry: Utilized in the production of high-purity nucleoside analogs for research and development.
Mechanism of Action
The mechanism of action of 5-Phenylethynyluridine involves its incorporation into RNA during active RNA synthesis. The ethynyl group allows for the detection of newly synthesized RNA through a copper-catalyzed click chemistry reaction with azide-containing molecules . This reaction forms a stable triazole ring, enabling the visualization and study of RNA dynamics in cells .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-uridine: Another nucleoside analog used for RNA labeling.
4-Thiouridine: Used for similar applications in RNA synthesis studies.
5-Ethynyl-2′-deoxyuridine: A deoxyuridine analog used for DNA synthesis studies.
Uniqueness
5-Phenylethynyluridine is unique due to its ethynyl group, which allows for highly specific and sensitive detection of RNA through click chemistry. This makes it a valuable tool for studying RNA synthesis and dynamics in various biological systems .
Properties
CAS No. |
649558-84-9 |
---|---|
Molecular Formula |
C17H16N2O6 |
Molecular Weight |
344.32 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-phenylethynyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H16N2O6/c20-9-12-13(21)14(22)16(25-12)19-8-11(15(23)18-17(19)24)7-6-10-4-2-1-3-5-10/h1-5,8,12-14,16,20-22H,9H2,(H,18,23,24)/t12-,13-,14-,16-/m1/s1 |
InChI Key |
YEFAYVNQPIXISW-IXYNUQLISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C#CC2=CN(C(=O)NC2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CN(C(=O)NC2=O)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.